molecular formula C47H76O11Si B13437096 5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide

5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide

Cat. No.: B13437096
M. Wt: 845.2 g/mol
InChI Key: WEFRRBUYJDSVNU-YDOUAQGLSA-N
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Description

5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide: is a derivative of Ivermectin, a well-known antiparasitic agent. This compound is characterized by the addition of a dimethylsilyl group to the Ivermectin B1 monosaccharide structure, which enhances its stability and modifies its chemical properties. The molecular formula of this compound is C47H76O11Si with a molecular weight of 845.185 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide typically involves the protection of the hydroxyl group in Ivermectin B1 monosaccharide using a dimethylsilyl group. This is achieved through a silylation reaction, where the hydroxyl group reacts with a silylating agent such as tert-butyldimethylsilyl chloride in the presence of a base like imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide is similar to that of Ivermectin. It binds to glutamate-gated chloride channels in the nerve and muscle cells of parasites, leading to an increase in the permeability of the cell membrane to chloride ions. This results in hyperpolarization, paralysis, and eventual death of the parasite . The silyl group enhances the stability of the compound, potentially improving its efficacy .

Properties

Molecular Formula

C47H76O11Si

Molecular Weight

845.2 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C47H76O11Si/c1-14-27(2)41-30(5)20-21-46(57-41)25-35-23-34(56-46)19-18-29(4)40(55-38-24-37(51-11)39(48)32(7)53-38)28(3)16-15-17-33-26-52-43-42(58-59(12,13)45(8,9)10)31(6)22-36(44(49)54-35)47(33,43)50/h15-18,22,27-28,30,32,34-43,48,50H,14,19-21,23-26H2,1-13H3/b16-15+,29-18+,33-17+/t27-,28-,30-,32-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,46+,47+/m0/s1

InChI Key

WEFRRBUYJDSVNU-YDOUAQGLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C

Origin of Product

United States

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